Intramolecular Enyne-Ene Cycloisomerization Yields Tricyclic Dioxadienone Scaffolds with Cadlinolide Framework
4-Methylpent-4-en-2-yn-1-ol participates in intramolecular enyne-ene cycloisomerization with 6-hydroxy-2,3-dihydro-6H-pyran-3-ones, generating tricyclic dioxadienones containing the cadlinolide framework . This reaction exploits the compound's conjugated enyne system to construct complex polycyclic architectures. In contrast, the unsubstituted analog pent-4-en-2-yn-1-ol (lacking the methyl branch at C4) yields fundamentally different type I versus type II diene products under analogous cycloisomerization conditions, as established by mechanistic studies .
| Evidence Dimension | Cycloisomerization product scaffold type |
|---|---|
| Target Compound Data | Tricyclic dioxadienone (cadlinolide framework) |
| Comparator Or Baseline | Pent-4-en-2-yn-1-ol (unsubstituted analog): type I or type II diene products |
| Quantified Difference | Qualitative divergence in product architecture (polycyclic vs. diene systems); exact yield comparisons not reported |
| Conditions | Intramolecular enyne-ene reaction with 6-hydroxy-2,3-dihydro-6H-pyran-3-one partner |
Why This Matters
Product architecture divergence determines synthetic utility for natural product-like scaffolds; the methyl-substituted enyne directs cyclization toward tricyclic systems distinct from those obtained with the unsubstituted analog.
